3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile
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Overview
Description
3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile is a chemical compound with the molecular formula C13H18N4 It is known for its unique structure, which includes two dimethylamino groups attached to a phenyl ring, and a prop-2-enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 2,5-dimethylaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,4-Bis(dimethylamino)phenyl]prop-2-enenitrile
- 3-[2,6-Bis(dimethylamino)phenyl]prop-2-enenitrile
- 3-[2,5-Bis(diethylamino)phenyl]prop-2-enenitrile
Uniqueness
3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile is unique due to the specific positioning of the dimethylamino groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
652138-58-4 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-[2,5-bis(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H17N3/c1-15(2)12-7-8-13(16(3)4)11(10-12)6-5-9-14/h5-8,10H,1-4H3 |
InChI Key |
RVLURLKDKAAVES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)C=CC#N |
Origin of Product |
United States |
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